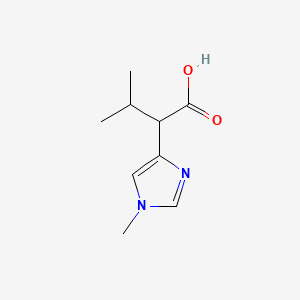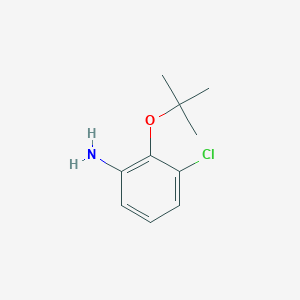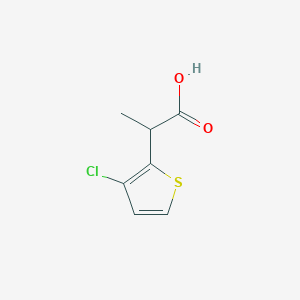![molecular formula C9H10BrN3S B15241608 1-[(4-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15241608.png)
1-[(4-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromothiophene moiety linked to a pyrazole ring, which contributes to its distinctive chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 4-methyl-1H-pyrazol-3-amine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product through nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
1-[(4-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with biological macromolecules, while the pyrazole ring can modulate enzymatic activity. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: This compound features a similar bromothiophene moiety but with different substituents, leading to distinct chemical and biological properties.
4-Haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a thiophene moiety, used in antimicrobial and chemotherapeutic applications.
Uniqueness
1-[(4-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to its specific combination of a bromothiophene moiety and a pyrazole ring
Propriétés
Formule moléculaire |
C9H10BrN3S |
|---|---|
Poids moléculaire |
272.17 g/mol |
Nom IUPAC |
1-[(4-bromothiophen-2-yl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-6-3-13(12-9(6)11)4-8-2-7(10)5-14-8/h2-3,5H,4H2,1H3,(H2,11,12) |
Clé InChI |
FLLOTGMCQWINBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1N)CC2=CC(=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15241557.png)







